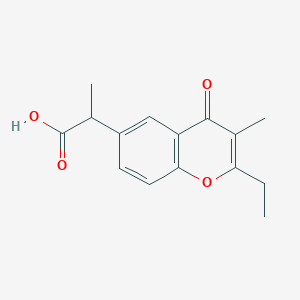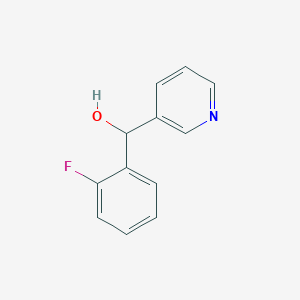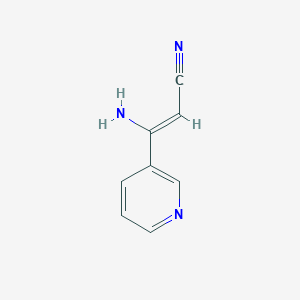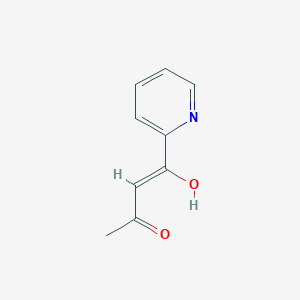![molecular formula C21H24N2O3S2 B263911 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether is a chemical compound that has been the subject of extensive scientific research. It is a thienoimidazole derivative that has shown promise in various biomedical applications.
Mécanisme D'action
The mechanism of action of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the inhibition of various enzymes and proteins. The compound binds to the active site of these enzymes and proteins, preventing their activity. This inhibition leads to the suppression of various cellular processes, including inflammation, cell proliferation, and viral replication.
Biochemical and Physiological Effects:
The thienoimidazole derivative has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of inflammatory mediators. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The thienoimidazole derivative has several advantages for lab experiments. It has high purity and stability, making it suitable for in vitro and in vivo studies. It has been shown to be effective in treating various diseases, making it a promising candidate for further research. However, the compound has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on various cellular processes.
Orientations Futures
There are several future directions for the research on 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether. One direction is to study its efficacy in treating various types of cancer. The compound has shown promise in inducing apoptosis in cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is to study its effects on viral replication. The compound has been shown to inhibit the activity of various viral proteins, making it a potential candidate for the treatment of viral infections. Additionally, further research is needed to determine the long-term safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 3-phenylpropyl mercaptan. The resulting intermediate is then reacted with 2-aminothiophenol to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
The thienoimidazole derivative has shown promise in several biomedical applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, histone deacetylases, and protein kinase C. It has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, HIV, and inflammatory conditions.
Propriétés
Formule moléculaire |
C21H24N2O3S2 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C21H24N2O3S2/c1-26-18-11-9-17(10-12-18)23-20-15-28(24,25)14-19(20)22-21(23)27-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19-20H,5,8,13-15H2,1H3 |
Clé InChI |
PNMWPBHMBSPDJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)

![1-[(4-fluoro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B263862.png)
![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)
methanone](/img/structure/B263877.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B263879.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)